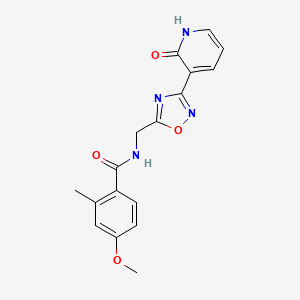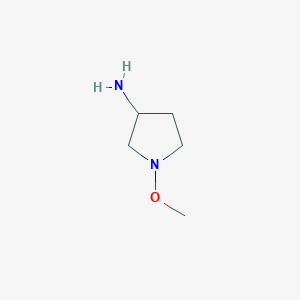
2-(2-Bromopyridin-4-yl)-1lambda6,2-thiazolidine-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2-Bromopyridin-4-yl)-1lambda6,2-thiazolidine-1,1-dione” is a complex organic molecule that contains a bromopyridine moiety and a thiazolidinedione moiety . Bromopyridines are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using various spectroscopic techniques such as IR, NMR, and mass spectrometry. These techniques could provide information about the types of bonds and functional groups present in the molecule.Chemical Reactions Analysis
Bromopyridine compounds can participate in various chemical reactions, including catalytic dehydrative condensation. The specific reactions that “2-(2-Bromopyridin-4-yl)-1lambda6,2-thiazolidine-1,1-dione” might undergo would depend on the reaction conditions and the presence of other reagents.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility, stability, and reactivity could be influenced by the presence of the bromopyridine and thiazolidinedione moieties .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Applications
Synthesis and Antimicrobial Activity of Thiazolidine-2,4-diones Derivatives : A study reported the synthesis of novel thiazolidine-2,4-dione carboxamide and amino acid derivatives exhibiting weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity. Notably, one compound showed significant antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus (Alhameed et al., 2019). Another research synthesized (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin moieties, which showed antibacterial activity primarily against Gram-positive bacterial strains (Trotsko et al., 2018).
Anticancer Applications
Hybrid Molecules Containing 5-Benzylidene Thiazolidine-2,4-dione : This research focused on the synthesis of N-3-substituted-5-arylidene thiazolidine-2,4-diones, demonstrating potent suppression of proliferation in human myeloid leukemia cells through apoptosis, suggesting their potential as anticancer agents (Romagnoli et al., 2013).
Novel Thiazolidine-2,4-dione Derivatives as Anticancer Agents : A series of thiazacridine derivatives showed significant anticancer activity, with specific compounds exhibiting potent activity against colon carcinoma and melanoma cell lines. The structural analysis of these compounds highlighted their potential interactions with DNA, contributing to their anticancer activity (Pitta et al., 2012).
Selective Cytotoxic and Genotoxic Activities : Another study found that 5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione exhibited potent cytotoxicity against NCI-H292 lung cancer cell lines without affecting normal cells. This compound induced apoptosis and genotoxicity selectively in cancer cells, highlighting its potential for targeted cancer therapy (Rodrigues et al., 2018).
Safety and Hazards
Zukünftige Richtungen
The study of bromopyridine and thiazolidinedione derivatives is a promising area of research, with potential applications in the development of new pharmaceuticals and agrochemicals . Further studies could explore the synthesis, properties, and potential applications of “2-(2-Bromopyridin-4-yl)-1lambda6,2-thiazolidine-1,1-dione” and related compounds.
Eigenschaften
IUPAC Name |
2-(2-bromopyridin-4-yl)-1,2-thiazolidine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2S/c9-8-6-7(2-3-10-8)11-4-1-5-14(11,12)13/h2-3,6H,1,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEKBAWDBIMKRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC(=NC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethoxy-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2996924.png)



![2,2-Dimethyl-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2996936.png)
![1-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2996937.png)

![5-Methyl-2-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2996940.png)

![2-Azaspiro[5.5]undecan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2996943.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2996944.png)


